molecular formula C17H14N6OS2 B2720377 2-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide CAS No. 2034271-04-8

2-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide

Cat. No. B2720377
CAS RN: 2034271-04-8
M. Wt: 382.46
InChI Key: MZINNPGUTHYRDS-UHFFFAOYSA-N
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Description

The compound “2-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide” belongs to a class of compounds known as triazolopyridazines . These compounds are characterized by a pyridazine ring (a six-membered aromatic ring with two nitrogen atoms) fused to a triazole ring (a five-membered ring with three nitrogen atoms). The presence of a thiophenyl group and a methylthio group suggests that this compound may have interesting chemical and biological properties.

Scientific Research Applications

Cardiovascular Agents

Research indicates that compounds structurally related to "2-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide" have been studied for their potential cardiovascular benefits. One study on 1,2,4-triazolo[1,5-a]pyrimidines fused to thiophene among other heterocycles showed promising coronary vasodilating and antihypertensive activities, highlighting their potential as cardiovascular agents (Sato et al., 1980).

Antimicrobial Evaluation

Derivatives of thiophene and triazolo[4,3-b]pyridazine have shown pronounced antimicrobial activity. The synthesis and evaluation of new thienopyrimidine derivatives demonstrated significant antimicrobial effects, suggesting their utility in addressing microbial resistance (Bhuiyan et al., 2006).

Insecticidal Activities

Research on heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, demonstrated the insecticidal potential of these compounds. This suggests a route for developing new agrochemicals to protect crops from pest damage (Fadda et al., 2017).

Corrosion Inhibition

Nicotinamide derivatives, closely related to the compound , have been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solution. This research indicates the potential of these compounds in industrial applications to protect metals from corrosion (Chakravarthy et al., 2014).

Antioxidant and Anticancer Properties

Certain triazolo-thiadiazoles have been explored for their in vitro antioxidant properties and anticancer activities, particularly inducing growth inhibition followed by apoptosis in HepG2 cells. This indicates a promising area for the development of new therapeutic agents targeting cancer and oxidative stress-related diseases (Sunil et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Some triazolopyridazines have been found to have antimicrobial, antitubercular, and anti-HIV activities . The exact mechanism would depend on the specific targets of the compound in the biological system.

properties

IUPAC Name

2-methylsulfanyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS2/c1-25-17-11(4-2-8-18-17)16(24)19-10-15-21-20-14-7-6-12(22-23(14)15)13-5-3-9-26-13/h2-9H,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZINNPGUTHYRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide

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